molecular formula C9H7F3N4O B2780813 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine CAS No. 1983489-30-0

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine

Cat. No. B2780813
CAS RN: 1983489-30-0
M. Wt: 244.177
InChI Key: PUJOSSPCXWCLFD-UHFFFAOYSA-N
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Description

The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” is a type of organic compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves vapor-phase reactions . Another method involves the transformation of free amine into pexidartinib by reducing amination .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” could be complex due to the presence of multiple functional groups. For instance, the compound could undergo reactions with other substances, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituent atoms. For instance, the compound “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” likely has specific properties due to the presence of a trifluoromethyl group .

Scientific Research Applications

Anticancer Activity

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: has shown promising results in anticancer research. A series of compounds including this oxadiazole derivative were tested against various cancer cell lines, such as melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer . One particular derivative exhibited significant growth inhibition (GI) against several cell lines, indicating its potential as a therapeutic agent.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives is another area of interest. These compounds have been evaluated using DPPH assays, which measure their ability to act as free radical scavengers. One derivative, in particular, demonstrated an IC50 of 15.14 μM, suggesting strong antioxidant capabilities . This property is crucial for preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Synthesis of Heterocyclic Compounds

Oxadiazoles are a significant class of heterocyclic compounds with broad-spectrum activity. The synthesis of new oxadiazoles, including 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine , is of considerable importance for developing new drugs and materials with unique properties .

Drug Development

The structural similarity of 2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine to other compounds with known biological activities, such as SU-101 and IMC-38525, suggests its potential in drug development. Researchers can use this compound as a starting point to synthesize novel drugs with improved efficacy and reduced side effects .

Microwave-Assisted Organic Synthesis

This compound can be used as a reactant in microwave-assisted organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This method is advantageous for its speed, efficiency, and environmental friendliness compared to traditional synthesis methods .

Preparation of Antitumor Agents

The compound’s derivatives have been used in the preparation of antitumor agents, specifically C2-aryl pyrrolobenzodiazepine, which are compounds of interest in cancer therapy due to their DNA-binding properties and ability to induce apoptosis in cancer cells .

Suzuki-Miyaura Cross-Coupling Reactions

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine: is also a valuable reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Cobalt-Catalyzed Coupling Reactions

The compound finds application in cobalt-catalyzed coupling reactions, which are part of a broader category of cross-coupling reactions essential for creating carbon-carbon bonds in organic chemistry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. The mechanism of action of “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, certain trifluoromethyl-containing compounds may pose hazards due to their reactivity or toxicity .

Future Directions

The future directions for research on “2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine” could involve the development of safer derivatives, new analytical methods for detection and quantification, and exploration of new applications in various fields .

properties

IUPAC Name

2-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(4-2-5)14-8-16-15-7(13)17-8/h1-4H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJOSSPCXWCLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine

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